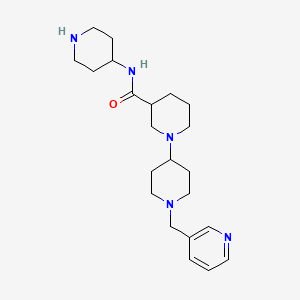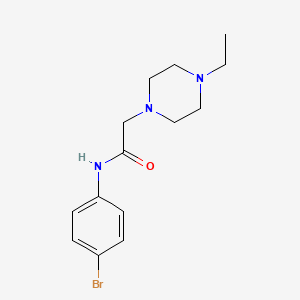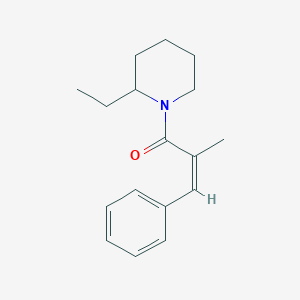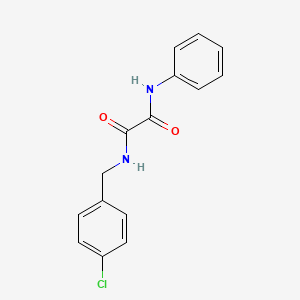
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mecanismo De Acción
The exact mechanism of action of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a modulator of various receptors and ion channels. This compound has been shown to bind to dopamine D2 receptors and sigma-1 receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This compound has also been reported to block voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal excitability, and ion channel activity. This compound has also been reported to possess antipsychotic, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has also been shown to possess significant activity against various targets, making it a promising candidate for the development of novel therapeutic agents. However, one of the major limitations of this compound is its potential toxicity, which may limit its application in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, including the development of novel therapeutic agents based on its structure and activity profile. This compound may also be used as a tool compound for the study of various receptors and ion channels involved in the regulation of neurotransmitter release and neuronal excitability. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential toxicity in various settings.
Métodos De Síntesis
The synthesis of N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-piperidin-4-yl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit significant activity against various targets, including dopamine D2 receptors, sigma-1 receptors, and voltage-gated sodium channels. This compound has also been shown to possess antipsychotic, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
N-piperidin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(25-20-5-10-23-11-6-20)19-4-2-12-27(17-19)21-7-13-26(14-8-21)16-18-3-1-9-24-15-18/h1,3,9,15,19-21,23H,2,4-8,10-14,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVUTVRCAEHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NC4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)

![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)
![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)

![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5371902.png)
![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)